Benzyl homoveratrylamine hydrochloride
Overview
Description
Benzyl homoveratrylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO2 and a molecular weight of 307.8 g/mol. It is a derivative of homoveratrylamine, which is known for its applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It’s structurally similar compound, benzylamine, is known to interact with enzymes such as trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.
Mode of Action
It’s likely that it interacts with its targets in a manner similar to benzylamine, leading to changes in the function of these targets .
Biochemical Pathways
A study on a similar compound, benzylamine, suggests that it might be involved in the formation of benzyl nitrile in tea plants . This process involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .
Result of Action
Based on its structural similarity to benzylamine, it might have similar effects, such as interacting with enzymes and potentially influencing their function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride are not fully understood yet. It is known that it is synthesized from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride is not well understood. It is known that it is involved in the synthesis of bis-tetrahydroisoquinolines
Metabolic Pathways
The metabolic pathways that Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride is involved in are not well understood. It is known that homoveratric acid, a potential metabolite of homoveratrylamine, is a main urinary metabolite of homoveratrylamine . The specific enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl homoveratrylamine hydrochloride can be synthesized through the Bischler–Napieralski reaction, which involves the cyclization of amides derived from homoveratrylamine and various dibasic acids . The reaction typically requires heating the mixture of homoveratrylamine and the dibasic acid in methanol, followed by the addition of a condensing agent such as phosphorus oxychloride (POCl3) . The resulting product is then purified using standard techniques like recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Benzyl homoveratrylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl homoveratrylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and alkaloids.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Homoveratrylamine: A precursor to benzyl homoveratrylamine hydrochloride, known for its role in the synthesis of isoquinoline derivatives.
Homoveratric Acid: Another related compound used in the synthesis of molecularly imprinted polymers.
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Biological Activity
Benzyl homoveratrylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of homoveratrylamine, characterized by a benzyl group attached to the amine. Its molecular formula is , and it possesses both hydrophilic and lipophilic properties, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Modulation : The compound may influence neurotransmitter levels by acting as a monoamine oxidase inhibitor, which can enhance the availability of neurotransmitters such as serotonin and norepinephrine.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A structure-activity relationship (SAR) analysis indicated that modifications to the benzyl group can significantly affect the compound's efficacy against bacterial strains. For example, compounds with longer alkyl chains demonstrated enhanced antibacterial properties, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Gram-positive bacteria .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating significant potency in inhibiting cell proliferation. For instance, one study reported IC50 values of 0.85 µM and 1.35 µM against MCF-7 and A549 cells respectively, demonstrating its potential as an anticancer agent .
Case Studies
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Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of this compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed a significant inhibition zone compared to control groups, indicating strong antibacterial activity.
-
Case Study on Anticancer Properties :
- Objective : To investigate the effects of this compound on breast cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound induced apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers such as BAX and caspase-3 .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆ClN |
Antibacterial MIC | 1 µg/mL |
IC50 (MCF-7) | 0.85 µM |
IC50 (A549) | 1.35 µM |
Properties
IUPAC Name |
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGJZQQFEBNHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933056 | |
Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1472-54-4 | |
Record name | Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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